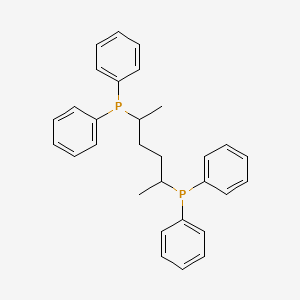![molecular formula C40H60N4O2 B13829641 2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]](/img/structure/B13829641.png)
2,2-[(1R,2R)-1,2-Cyclohexanediylbis[(E)-(nitrilomethylidyne)]]bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e is a compound with a unique structure that includes a cyclohexane ring with two substituents at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e typically involves the use of cyclohexane-1,2-diamine as a starting material. The synthetic route includes several steps such as nucleophilic aromatic substitution, selective alkylation, reduction of nitro groups, and final derivatization through acylation, sulfonation, reductive alkylation, and arylation . These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like hydroxide ions, alkoxide ions, and reducing agents such as hydrogen gas or metal hydrides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e has several scientific research applications, including:
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .
Comparison with Similar Compounds
2,2-((1R,2R)-1,2-Cyclohexanediylbis((e can be compared with other similar compounds, such as:
Cyclohexane-1,2-diamine: A precursor in the synthesis of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e, used in various chemical reactions.
1,2-Dimethylcyclohexane: A compound with similar structural features but different chemical properties and applications.
Cyclohexane-1,2-dicarboxylic acid: Another related compound with applications in the synthesis of polymers and resins.
The uniqueness of 2,2-((1R,2R)-1,2-Cyclohexanediylbis((e lies in its specific structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C40H60N4O2 |
|---|---|
Molecular Weight |
628.9 g/mol |
IUPAC Name |
4-tert-butyl-2-[[(1R,2R)-2-[[5-tert-butyl-2-hydroxy-3-(piperidin-4-ylmethyl)phenyl]methylideneamino]cyclohexyl]iminomethyl]-6-(piperidin-4-ylmethyl)phenol |
InChI |
InChI=1S/C40H60N4O2/c1-39(2,3)33-21-29(19-27-11-15-41-16-12-27)37(45)31(23-33)25-43-35-9-7-8-10-36(35)44-26-32-24-34(40(4,5)6)22-30(38(32)46)20-28-13-17-42-18-14-28/h21-28,35-36,41-42,45-46H,7-20H2,1-6H3/t35-,36-/m1/s1 |
InChI Key |
ALHACSCJDLOOHV-LQFQNGICSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=N[C@@H]2CCCC[C@H]2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C=NC2CCCCC2N=CC3=CC(=CC(=C3O)CC4CCNCC4)C(C)(C)C)O)CC5CCNCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Ethoxymethylidene)cyclobutyl]ethanone](/img/structure/B13829560.png)
![Glu-Val-Asn-[(2R,4S,5S)-5-amino-4-hydroxy-2,7-dimethyloctanoyl]-Ala-Glu-Phe](/img/structure/B13829562.png)
![6,11-Dioxa-spiro[4.6]undec-8-ene](/img/structure/B13829567.png)
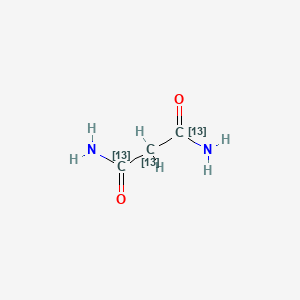
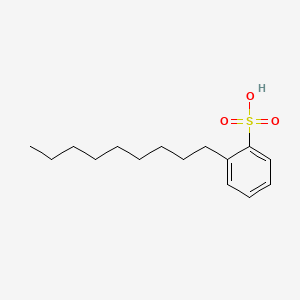
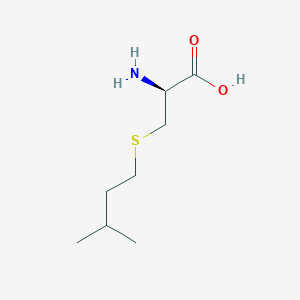
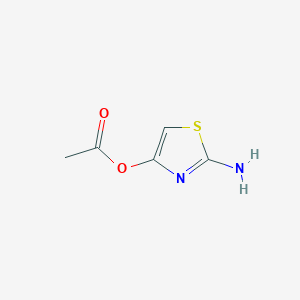
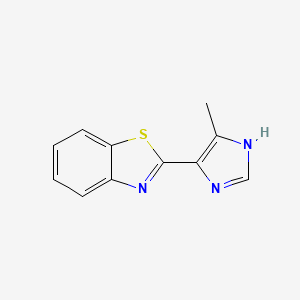
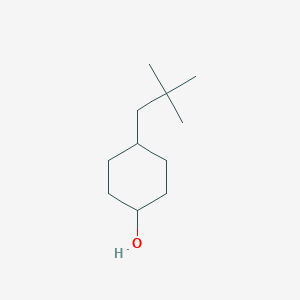
![[(1R,2R,3S,4R,5S,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-2,8-dihydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-6-yl] acetate](/img/structure/B13829629.png)

![1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, (2S-cis)-(9CI); 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, N-oxide, (2S-cis)-](/img/structure/B13829646.png)

